molecular formula C21H31N3O4 B5787231 N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide

N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide

Cat. No. B5787231
M. Wt: 389.5 g/mol
InChI Key: FXGYVNYRXIORBX-HZHRSRAPSA-N
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Description

N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide, also known as CORM-A1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CORM-A1 is a carbon monoxide releasing molecule that can be used in the treatment of various diseases.

Mechanism of Action

N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide releases carbon monoxide when it comes into contact with biological tissues. Carbon monoxide then binds to heme-containing proteins, such as hemoglobin and cytochrome c oxidase, and modulates their activity. This leads to various physiological effects, such as vasodilation, anti-inflammatory effects, and anti-apoptotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In vivo studies have shown that this compound can reduce inflammation, protect against ischemia-reperfusion injury, and inhibit tumor growth. This compound has also been shown to have anti-apoptotic effects in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide is its ability to release carbon monoxide in a controlled manner. This allows researchers to study the effects of carbon monoxide in a more precise manner. However, one of the limitations of this compound is its potential toxicity. High concentrations of this compound can lead to cell death and tissue damage.

Future Directions

There are several future directions for the study of N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide. One area of research is the development of new carbon monoxide releasing molecules with improved properties, such as increased stability and reduced toxicity. Another area of research is the application of this compound in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
In conclusion, this compound is a promising compound with potential applications in various fields. Its ability to release carbon monoxide in a controlled manner makes it a valuable tool for researchers studying the effects of carbon monoxide in biological systems. Further studies are needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide can be synthesized by reacting 3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide with cyclooctyl isocyanate. The reaction is carried out in a solvent mixture of dichloromethane and methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, this compound has shown promising results in the treatment of various diseases, including inflammation, ischemia-reperfusion injury, and cancer. In biology, this compound has been used as a tool to study the role of carbon monoxide in various physiological processes. In chemistry, this compound has been used as a model compound to study the properties of carbon monoxide releasing molecules.

properties

IUPAC Name

N-[(E)-[4-(cyclooctylamino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-15(13-20(25)22-16-9-7-5-4-6-8-10-16)23-24-21(26)18-12-11-17(27-2)14-19(18)28-3/h11-12,14,16H,4-10,13H2,1-3H3,(H,22,25)(H,24,26)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGYVNYRXIORBX-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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